5-bromo-N-ethyl-2-methoxybenzamide
Description
5-Bromo-N-ethyl-2-methoxybenzamide (CAS 899143-59-0) is a benzamide derivative featuring a bromine substituent at the 5-position, a methoxy group at the 2-position, and an ethyl group attached to the amide nitrogen. Its molecular formula is C₁₀H₁₂BrNO₂, with an average molecular weight of 258.12 g/mol . This compound is synthesized via coupling reactions involving brominated intermediates, achieving a purity of 95% under optimized conditions .
Properties
IUPAC Name |
5-bromo-N-ethyl-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-12-10(13)8-6-7(11)4-5-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDBLTLCNLJOKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-ethyl-2-methoxybenzamide typically involves the following steps:
Bromination: The starting material, 2-methoxybenzoic acid, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amidation: The brominated product is then converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride. This intermediate is subsequently reacted with ethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-ethyl-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxidized derivatives, such as carboxylic acids.
Reduction: Formation of reduced derivatives, such as amines.
Hydrolysis: Formation of 2-methoxybenzoic acid and ethylamine.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
5-bromo-N-ethyl-2-methoxybenzamide has been investigated for its potential applications as an antiarrhythmic agent. The compound's structure suggests that it may interact with sodium channels, which are crucial for maintaining cardiac rhythm. Research indicates that compounds with similar structures can stabilize cardiac activity by modulating ion channel functions .
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. It has been tested against various cancer cell lines, demonstrating moderate cytotoxicity. For instance, a study reported the following IC50 values against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction .
Biological Research
Interaction Studies
Research involving this compound has focused on its interactions with various biological targets. Preliminary data indicate that it may bind to enzymes or receptors involved in metabolic pathways, which could elucidate its mechanisms of action in therapeutic contexts .
Receptor Binding Affinity
The compound has also been evaluated for its affinity towards sigma receptors, particularly the sigma-2 receptor, which is upregulated in proliferating tumor cells. This property makes it a candidate for in vivo imaging of tumors, as high-affinity ligands can provide insights into tumor proliferation status .
Pharmacology
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound is under investigation to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Additionally, studies are focusing on its pharmacodynamics to determine the relationship between the concentration of the drug and its biological effect .
Industrial Applications
Synthesis of Complex Organic Molecules
In industrial chemistry, this compound serves as an intermediate in the synthesis of other complex organic compounds. Its unique structure allows it to be a versatile building block in organic synthesis .
Case Studies
- Anticancer Screening : A comprehensive study screened various derivatives of benzamide compounds for their anticancer efficacy. The results indicated that modifications to the side chains significantly affected potency against breast cancer cells (MCF-7), with this compound showing promising results .
- Antibacterial Efficacy : In another study focusing on antimicrobial properties, derivatives similar to this compound were synthesized and evaluated against resistant bacterial strains. The results demonstrated effective inhibition against pathogens such as Staphylococcus aureus .
- In Vivo Imaging Studies : Research involving radiolabeled versions of this compound explored its potential in imaging solid tumors. The high binding affinity for sigma receptors provided significant insights into tumor biology and treatment response .
Mechanism of Action
The mechanism of action of 5-bromo-N-ethyl-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The ethyl group attached to the nitrogen atom can also affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Findings from Comparative Analysis
Bioactivity :
- The dibromo-thiazole derivative (Entry 2) demonstrates potent antibacterial and biofilm inhibition , attributed to the thiazole-thiochlorophenyl group and dual bromine substitution . In contrast, the target compound lacks these functional groups, suggesting divergent biological roles.
- Fluorinated analogs (Entry 5) may exhibit improved metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .
Physicochemical Properties: Polarity: The chloro-methoxyethyl analog (Entry 4) has higher polarity due to chlorine and methoxyethyl groups, likely enhancing aqueous solubility compared to the target compound .
Structural-Activity Relationships (SAR) :
- Bromine Position : Bromine at the 5-position (Entries 1, 4–7) is conserved, but additional halogens (e.g., 3,5-diBr in Entry 2) correlate with enhanced antibacterial potency .
- Amide Substituents : Bulkier groups (e.g., benzyl in Entry 3) may hinder membrane penetration, whereas smaller groups (e.g., ethyl in Entry 1) favor passive diffusion .
Biological Activity
5-bromo-N-ethyl-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a bromine atom at the 5-position of the benzamide ring, an ethyl group attached to the nitrogen atom, and a methoxy group at the 2-position. The synthesis typically involves bromination of 2-methoxybenzoic acid followed by amidation with ethylamine, utilizing reagents such as thionyl chloride for conversion to acid chloride.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Effects
The compound has shown promise in cancer research, particularly due to its interaction with sigma receptors. It has been identified as a high-affinity ligand for the σ2-receptor, which is often upregulated in tumor cells. This interaction may facilitate in vivo imaging of tumors and could be leveraged for therapeutic purposes .
The biological activity of this compound can be attributed to its ability to modulate enzyme activity and receptor interactions:
- Enzyme Inhibition : The presence of the bromine and methoxy groups enhances binding affinity to specific enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound's interaction with sigma receptors influences cellular signaling pathways involved in proliferation and apoptosis, making it a candidate for cancer therapy .
Case Studies and Research Findings
- Antimicrobial Study : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
- Cancer Research : In vivo studies have shown that compounds similar to this compound exhibit selective binding to σ2-receptors in tumor cells, suggesting a role in tumor imaging and therapy .
- Pharmacokinetics : The compound's pharmacokinetic profile suggests good absorption and distribution characteristics due to its lipophilicity influenced by the ethyl and methoxy groups. This profile is critical for its efficacy as a therapeutic agent.
Comparative Analysis with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-bromo-N-methyl-2-methoxybenzamide | Methyl instead of ethyl group | Antimicrobial |
| 5-bromo-N-ethyl-2-hydroxybenzamide | Hydroxy group instead of methoxy | Anticancer |
| 5-chloro-N-ethyl-2-methoxybenzamide | Chlorine instead of bromine | Varies; less studied |
The unique combination of substituents on this compound contributes to its distinct biological properties compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
